5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. Its structural uniqueness, particularly the presence of chlorine and iodine substituents, enhances its reactivity and biological activity, making it a valuable candidate for drug development and chemical biology research.
The compound can be synthesized through various organic reactions, primarily involving halogenation processes. It is utilized in scientific research for its potential as an inhibitor of fibroblast growth factor receptors, which play a critical role in cancer biology.
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic organic compound. Its specific classification within medicinal chemistry highlights its role as a potential therapeutic agent targeting specific biological pathways.
The synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by chlorination.
Optimization of these methods is crucial for improving yield and purity, especially in industrial applications where scalability is necessary.
The molecular structure of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine features:
The compound's molecular formula is , with a molecular weight of approximately 251.57 g/mol. The presence of halogens significantly influences its chemical reactivity and biological interactions.
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
Reagents such as palladium catalysts are commonly employed in coupling reactions, while oxidizing agents like potassium permanganate facilitate oxidation processes. The specific conditions (temperature, solvent) are tailored to optimize yields based on the desired products.
As an inhibitor of fibroblast growth factor receptors (FGFR), 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with the receptor's active site. This binding blocks receptor activation and inhibits downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells. The specificity of this interaction underscores its potential therapeutic applications in oncology.
The compound typically appears as a solid at room temperature with varying solubility depending on the solvent used. Its melting point and boiling point have not been extensively documented but can be determined through experimental methods.
Key chemical properties include:
Quantitative analyses such as spectral data (NMR, IR) provide insights into its structural characteristics and confirm the presence of functional groups.
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several significant applications in scientific research:
The installation of halogens at specific positions on the 7-azaindole (pyrrolo[2,3-b]pyridine) core requires precise control due to the differential reactivity of C3 vs. C5 positions. The electron-deficient nature of the pyridine ring enables electrophilic halogenation at C3, while C5 chlorination typically requires directed metalation or nucleophilic aromatic substitution (SNAr). As demonstrated in CSF1R inhibitor synthesis, 4-chloro-7-azaindole serves as the universal precursor, where the C4 chlorine acts as a directing group and leaving site for subsequent modifications [2]. Iodination at C3 proceeds efficiently with iodine and oxidizing agents (e.g., NIS) due to the activated pyrrole ring, achieving >85% yields. Sequential C5 chlorination necessitates lithium-halogen exchange at C4 or protection of the pyrrole nitrogen with SEM (trimethylsilylethoxymethyl) or benzenesulfonyl groups prior to using lithium diisopropylamide (LDA) and electrophilic chlorine sources (e.g., hexachloroethane) [2]. This order of operations—C4 chlorination, N-protection, C3 iodination, then C5 chlorination—proves critical for minimizing side reactions.
Table 1: Halogenation Methods for Pyrrolo[2,3-b]pyridine Intermediates
Target Position | Reagents/Conditions | Yield (%) | Key Requirement |
---|---|---|---|
C3 (Iodination) | I₂, NIS; RT to 60°C | 85-92 | Pyrrole N-activation |
C5 (Chlorination) | 1. LDA, THF, -78°C; 2. Cl₂ or C₂Cl₆ | 60-75 | N-protection (SEM/ Bs) |
C4 (Chlorination) | POCl₃, reflux | 90-95 | None (parent nucleus) |
Regioselectivity in polyhalogenated 7-azaindoles hinges on three factors: (1) the innate electron density gradient, (2) metalation kinetics, and (3) protecting group compatibility. The C3 position, being part of the electron-rich pyrrole ring, undergoes electrophilic iodination without metalation. In contrast, C5 chlorination demands ortho-directed metalation, where the C4 chlorine atom facilitates lithium coordination, enabling selective halogen insertion [2]. This was evidenced in the synthesis of 4-chloro-3-iodo-7-azaindole, where unprotected systems gave <20% C5 chlorination due to competing side reactions at N1. SEM protection significantly enhances C5 selectivity (yields >70%) by blocking N1 protonation and mitigating lateral metalation. Chemoselective C2 vs. C4 functionalization is equally critical; C2 iodination precedes C4 modification in optimized routes to avoid overhalogenation. Palladium catalysts like Pd₂(dba)₃ prove essential for maintaining halogen fidelity during downstream couplings, as traditional Pd(OAc)₂ systems promote undesired dehalogenation [2].
Position C6 methylation requires careful orchestration due to competing electrophilic processes at C3/C5 and sensitivity of the pyrrole NH. Two dominant strategies exist:
SEM emerges as the optimal N-protecting group due to its stability during lithiation and orthogonal deprotectability. However, SEM removal with acid (e.g., HCl) releases formaldehyde, which risks forming tricyclic side products via Mannich reactions [2]. Alternative groups like benzenesulfonyl offer cheaper deprotection (alkaline hydrolysis) but suffer from reduced steric shielding during metalation.
Table 2: Methyl Group Installation Strategies at C6
Strategy | Key Steps | Yield (%) | Advantages/Limitations |
---|---|---|---|
Direct C6 Methylation | 1. N-SEM protection; 2. LDA, THF, -78°C; 3. CH₃I | 50-65 | Atom-economical but sensitive to Li-halogen exchange |
Reduction Pathway | 1. Vilsmeier formylation; 2. NaBH₄ reduction; 3. Deoxygenation | 40-50 (3 steps) | Avoids organolithiums; lower yield, longer sequence |
The halogen pattern in 5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine enables sequential chemoselective couplings: the C3 iodide undergoes Suzuki-Miyaura reactions preferentially over the C5 chloride due to lower bond dissociation energy and enhanced oxidative addition kinetics. Pd₂(dba)₃ with SPhos or RuPhos ligands achieves >90% arylation at C3 with minimal diarylation (<5%), as demonstrated in 2-aryl-7-azaindole syntheses [2]. Subsequent Buchwald-Hartwig amination at C5 requires specialized catalysts (XPhos Pd G2 precatalyst) due to the electron-rich coupling site after initial arylation. The SEM group must persist during couplings but requires removal post-amination to unveil the bioactive NH-pyrrole.
Key catalytic systems:
Recent ligand advances like biarylphosphines (RuPhos) and N-heterocyclic carbenes (PEPPSI-SIPr) suppress protodehalogenation and homocoupling [5].
Batch synthesis of polyfunctionalized 7-azaindoles faces hurdles in lithiation (cryogenic conditions) and Pd-catalyzed steps (catalyst leaching, mixing inefficiencies). Continuous flow systems address these via:
However, clogging from inorganic salts (K₂CO₃, NaO* t*-Bu) remains problematic. Acoustic irradiation in mesoreactors (inner diameter >300 µm) mitigates this by preventing particle aggregation [3] [4]. Economic analyses indicate flow processes reduce catalyst loading by 60% and reaction times by 80% compared to batch, though SEM deprotection/formaldehyde management requires specialized gas-liquid separators [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9